molecular formula C4H6ClN3O2 B13675543 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B13675543
M. Wt: 163.56 g/mol
InChI Key: WOJBGYXDOFKENK-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available hypoxanthine as a starting material. The key step in this process is the hydrolysis of hypoxanthine, which is then followed by cyclization to form the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for substitution reactions, and molecular oxygen for oxidation reactions .

Major Products

The major products formed from these reactions include disubstituted imidazoles, tri-substituted imidazol-4-ones, and other functionalized imidazole derivatives .

Scientific Research Applications

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride involves its role as an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This activity is crucial for various metabolic processes, including the regulation of glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific functional groups and its ability to participate in a wide range of chemical reactions. Its role as an intermediate in nucleotide synthesis and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

4-amino-1H-imidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c5-3-2(4(8)9)6-1-7-3;/h1H,5H2,(H,6,7)(H,8,9);1H

InChI Key

WOJBGYXDOFKENK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)O)N.Cl

Origin of Product

United States

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